![molecular formula C17H17NO B14664806 2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl- CAS No. 37003-81-9](/img/structure/B14664806.png)
2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl- is an organic compound with a complex structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
The synthesis of 2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl- typically involves the reaction of 4-methylphenylamine with 1-phenyl-2-buten-1-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Analyse Chemischer Reaktionen
2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. These interactions are often mediated by the compound’s ability to form covalent bonds with target molecules, altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl- can be compared with other similar compounds such as:
3-Buten-2-one, 3-methyl-4-phenyl-: This compound has a similar structure but lacks the amino group, leading to different chemical properties and reactivity.
2-Buten-1-one, 1,3-diphenyl-: This compound has two phenyl groups, which influence its chemical behavior and applications.
3-Buten-2-one, 4-(4-methoxyphenyl)-:
Eigenschaften
CAS-Nummer |
37003-81-9 |
|---|---|
Molekularformel |
C17H17NO |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
3-(4-methylanilino)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C17H17NO/c1-13-8-10-16(11-9-13)18-14(2)12-17(19)15-6-4-3-5-7-15/h3-12,18H,1-2H3 |
InChI-Schlüssel |
BABYPXFXJOEQKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


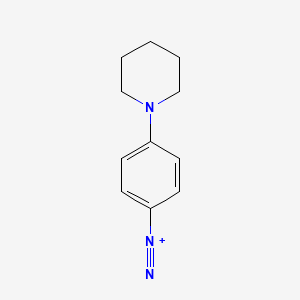
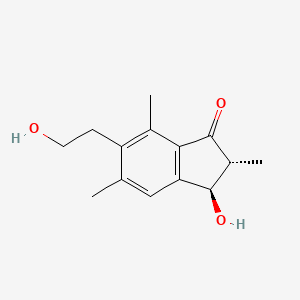

![Lithium, [phenyl(phenylsulfonyl)methyl]-](/img/structure/B14664747.png)
![8-Methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14664767.png)
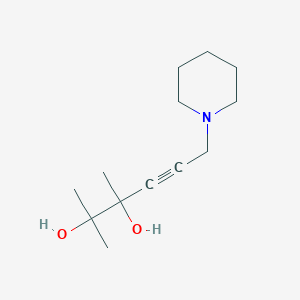



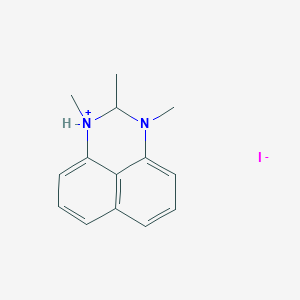
![3-Pentenenitrile, 2-[(trimethylsilyl)oxy]-](/img/structure/B14664815.png)
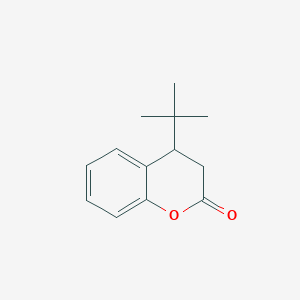
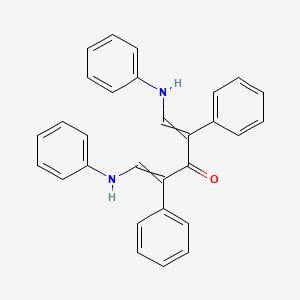
![Azocino[1,2-A]benzimidazole](/img/structure/B14664837.png)
